molecular formula C20H16F3N3O2 B2986629 (2,4-Difluorophenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1170391-83-9

(2,4-Difluorophenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2986629
CAS No.: 1170391-83-9
M. Wt: 387.362
InChI Key: QCBNOPVTWYXIDF-UHFFFAOYSA-N
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Description

The compound "(2,4-Difluorophenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" features a piperidinyl methanone core substituted with a 2,4-difluorophenyl group and a 1,3,4-oxadiazole ring bearing a 4-fluorophenyl moiety. This structural framework combines lipophilic fluorine substituents with a heterocyclic oxadiazole system, which is known for its electron-withdrawing properties and metabolic stability. Such features are critical in drug design for optimizing bioavailability and target binding .

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-14-3-1-12(2-4-14)18-24-25-19(28-18)13-7-9-26(10-8-13)20(27)16-6-5-15(22)11-17(16)23/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBNOPVTWYXIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-Difluorophenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a novel chemical entity with potential therapeutic applications due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on recent studies and findings.

Chemical Structure and Properties

This compound can be characterized by its complex structure which includes:

  • A difluorophenyl moiety.
  • A piperidine ring linked to a 1,3,4-oxadiazole derivative.

The molecular formula is C19H18F2N4OC_{19}H_{18}F_2N_4O, and its molecular weight is approximately 364.37 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds containing the oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have demonstrated potent activity against various bacterial strains. In one study, synthesized compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against specific pathogens compared to standard drugs .

Anticancer Potential

Research indicates that similar compounds can exert anticancer effects through multiple mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
    For example, a related oxadiazole compound was found to inhibit tumor growth in vivo models by inducing cell cycle arrest and apoptosis in cancer cell lines .

Central Nervous System Activity

The piperidine component has been associated with various CNS activities. Compounds with this structure have been explored for their potential as anxiolytics and antipsychotics. Notably, certain piperidine derivatives have been shown to modulate neurotransmitter systems effectively .

The biological activity of the compound may stem from its ability to interact with specific receptors or enzymes:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes like urease or acetylcholinesterase (AChE), which are crucial in various physiological processes.
  • Receptor Modulation : The piperidine ring could facilitate interactions with neurotransmitter receptors, enhancing or inhibiting their activity depending on the specific context.

Study 1: Antimicrobial Efficacy

In a comparative study, a series of oxadiazole-piperidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to our target compound displayed superior antimicrobial activity compared to traditional antibiotics.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of oxadiazole derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of the fluorinated phenyl groups in enhancing cellular uptake and efficacy.

Data Summary Table

PropertyValue/Description
Molecular FormulaC19H18F2N4OC_{19}H_{18}F_2N_4O
Molecular Weight364.37 g/mol
Antimicrobial IC50 Range0.63 µM - 6.28 µM
Anticancer EfficacyInduces apoptosis; inhibits growth
CNS EffectsPotential anxiolytic/antipsychotic

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Oxadiazole vs. Thiadiazole
  • : The compound "3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one" replaces the oxadiazole with a thiadiazole (sulfur instead of oxygen). Additionally, the methoxyphenyl substituent in this compound enhances solubility but may reduce membrane permeability compared to fluorophenyl groups .
Oxadiazole vs. Triazole
  • : The triazole-containing compound "2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone" incorporates a 1,2,4-triazole core. Triazoles are more basic than oxadiazoles, which could influence protonation states under physiological conditions.

Substituent Effects

Fluorophenyl vs. Methoxyphenyl
  • Fluorophenyl groups (as in the target compound) increase lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidation. In contrast, methoxyphenyl groups (e.g., ) improve aqueous solubility but may reduce blood-brain barrier penetration .
Sulfonyl and Nitro Modifications
  • ’s phenylsulfonyl group and ’s 2,4-dinitrophenyl substituent introduce steric bulk and electron-deficient regions. These modifications can enhance binding to hydrophobic pockets but may compromise solubility .

Pharmacological Implications

  • : Oxadiazole-linked imidazole and pyrazole derivatives demonstrated anthelmintic activity, suggesting that the oxadiazole moiety may play a role in targeting parasitic enzymes. The target compound’s fluorophenyl groups could further optimize such activity by enhancing target selectivity .

Comparative Data Table

Compound Name Core Structure Heterocycle Key Substituents Notable Properties
(2,4-Difluorophenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone (Target) Piperidinyl methanone 1,3,4-Oxadiazole 2,4-Difluorophenyl, 4-Fluorophenyl High lipophilicity, metabolic stability
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () Thiazolidinone 1,3,4-Thiadiazole 4-Fluorophenyl, 4-Methoxyphenyl Enhanced solubility, reduced electronegativity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Triazole-thioether 1,2,4-Triazole 2,4-Difluorophenyl, Phenylsulfonyl Strong electron withdrawal, steric bulk
3-Amino-1-(2,4-dinitrophenyl)-5-[(5-substituted-1,3,4-oxadiazol-2-yl)amino]-1-H-pyrazole-4-carboxyamide () Pyrazole-imidazole 1,3,4-Oxadiazole 2,4-Dinitrophenyl Anthelmintic activity

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